molecular formula C15H21N3O3 B4415909 ETHYL 2-{1-[(6-METHYLPYRIDIN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

ETHYL 2-{1-[(6-METHYLPYRIDIN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

Cat. No.: B4415909
M. Wt: 291.35 g/mol
InChI Key: DVRHLZHHZZWTOJ-UHFFFAOYSA-N
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Description

Ethyl {1-[(6-methyl-2-pyridinyl)methyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound featuring a piperazine ring substituted with a pyridine moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-[(6-METHYLPYRIDIN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multi-step organic reactions. One common method includes the alkylation of 6-methyl-2-pyridine with a suitable alkylating agent, followed by the formation of the piperazine ring through cyclization reactions. The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {1-[(6-methyl-2-pyridinyl)methyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-{1-[(6-methylpyridin-2-yl)methyl]-3-oxopiperazin-2-yl}acetate has the following chemical characteristics:

  • Molecular Formula : C13H17N3O3
  • Molecular Weight : 263.29 g/mol
  • Structure : The compound features a piperazine ring, a pyridine moiety, and an ethyl acetate functional group, contributing to its biological activity.

Synthesis of this compound

The synthesis typically involves several steps, including:

  • Formation of the Piperazine Derivative : The initial step involves the reaction of 6-methylpyridin-2-ylmethylamine with ethyl acetoacetate to form a piperazine derivative.
  • Acetylation : The piperazine derivative is then acetylated to yield the final product.
  • Purification : The compound is purified through recrystallization or chromatography techniques.

This multi-step synthesis is crucial for obtaining high yields and purity necessary for biological testing.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

  • COX Inhibition : Similar compounds have been identified as COX inhibitors, which are significant in treating inflammation and pain .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Neuropharmacology

The compound's structure suggests potential neuroactive properties, leading to investigations into its effects on neurotransmitter systems and possible applications in treating neurological disorders.

Case Study 1: COX Inhibitory Activity

A study demonstrated that related compounds with similar structural features effectively inhibited COX enzymes, which are crucial targets for anti-inflammatory drugs . This opens avenues for further exploration of ethyl 2-{1-[(6-methylpyridin-2-yl)methyl]-3-oxopiperazin-2-y}acetate as a lead compound in drug development.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound possess significant activity against Gram-positive bacteria, suggesting potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of ETHYL 2-{1-[(6-METHYLPYRIDIN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl {1-[(6-methyl-2-pyridinyl)methyl]-3-oxo-2-piperazinyl}acetate can be compared with other similar compounds, such as:

    METHYL 2-{1-[(6-METHYLPYRIDIN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl {1-[(2-pyridinyl)methyl]-3-oxo-2-piperazinyl}acetate: Lacks the methyl group on the pyridine ring.

    Ethyl {1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}acetate: Lacks the oxo group on the piperazine ring.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-{1-[(6-methylpyridin-2-yl)methyl]-3-oxopiperazin-2-yl}acetate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

This compound is characterized by the presence of a piperazine ring and a pyridine moiety, which are often associated with various biological activities.

The biological activity of this compound is attributed to its interaction with specific biological targets, primarily:

  • Enzyme Inhibition : It has been suggested that derivatives of piperazine may act as inhibitors of certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
  • Receptor Modulation : Compounds with a piperazine structure often interact with neurotransmitter receptors, influencing central nervous system activity.
  • Antimicrobial Activity : Some studies indicate that similar compounds exhibit antimicrobial properties, which may extend to this compound.

In Vitro Studies

Several in vitro studies have highlighted the potential biological activities of this compound:

  • Cytotoxicity Assays : Research has shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Cell LineIC50 (µM)Reference
HeLa25
MCF730
A54920

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary animal studies have indicated:

  • Anti-inflammatory Effects : In models of induced inflammation, administration of the compound resulted in significant reduction in inflammatory markers.
  • Behavioral Studies : Tests on rodent models have shown that the compound may influence anxiety-like behaviors, suggesting possible anxiolytic properties.

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in HeLa cells, where it achieved an IC50 value of 25 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Anti-inflammatory Properties

In a controlled animal study, the compound was administered to mice subjected to a model of acute inflammation. Results showed a marked decrease in paw edema and pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting that this compound possesses anti-inflammatory properties.

Properties

IUPAC Name

ethyl 2-[1-[(6-methylpyridin-2-yl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-3-21-14(19)9-13-15(20)16-7-8-18(13)10-12-6-4-5-11(2)17-12/h4-6,13H,3,7-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRHLZHHZZWTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.